Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Description
Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS: 1105190-31-5) is a tetrahydroquinoline derivative featuring a benzyl substituent at position 3 and an ethyl ester group at the same position. Its synthesis typically involves cyclization reactions, such as those mediated by BF₃·Et₂O, which promote [1,5]-hydride shifts and N-dealkylative pathways .
Properties
IUPAC Name |
ethyl 3-benzyl-2-oxo-1,4-dihydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-2-23-18(22)19(12-14-8-4-3-5-9-14)13-15-10-6-7-11-16(15)20-17(19)21/h3-11H,2,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKAHHVMEDTOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2NC1=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach to Tetrahydroquinoline Synthesis
Tetrahydroquinolines are commonly synthesized through cyclization reactions involving aniline derivatives and appropriate electrophiles. A common method involves the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Specific Synthesis of Related Compounds
For compounds like 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates, a redox-neutral method involving-hydride shift triggered N-dealkylative cyclization has been developed. This method uses BF₃·Et₂O to facilitate the formation of an iminium intermediate, which then undergoes hydrolysis to yield the desired product.
Adaptation for this compound
To synthesize this compound, one might start with a benzylated aniline derivative and an appropriate malonate or other dicarbonyl compound. The reaction could involve a cyclization step facilitated by a Lewis acid like BF₃·Et₂O, followed by hydrolysis and esterification to introduce the ethyl group.
Experimental Procedure
Given the lack of specific literature on this compound, a hypothetical procedure based on related syntheses could be proposed:
-
- 2-(Benzylamino)benzylidene malonate or a similar precursor.
- BF₃·Et₂O as a Lewis acid catalyst.
- Ethanol or ethyl chloroformate for esterification.
-
- Dissolve the starting material in a dry solvent (e.g., dichloromethane) under an inert atmosphere.
- Add BF₃·Et₂O dropwise and stir at room temperature or elevated temperatures (e.g., 60°C) for several hours.
- Quench the reaction with water or an aqueous base solution.
- Extract the product with an organic solvent and purify using chromatography.
-
- Treat the purified product with ethanol in the presence of a catalyst (e.g., sulfuric acid or a mild base) to introduce the ethyl ester group.
Data and Research Findings
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The benzyl group in the target compound distinguishes it from other tetrahydroquinoline carboxylates. Key analogues include:
*Calculated based on molecular formulae from referenced evidence.
Key Observations:
- Steric Effects : Bulky substituents like tert-butylphenyl (in ) or biphenyl (in ) groups influence stereochemical outcomes during cyclization, whereas the benzyl group balances steric bulk and synthetic accessibility.
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) alter reactivity in nucleophilic or electrophilic reactions compared to the electron-neutral benzyl group.
Reaction Efficiency:
Physicochemical Properties
Biological Activity
Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS No. 127018-85-3) is a compound within the quinoline family that has attracted attention for its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a unique tetrahydroquinoline core. Its structure allows for various interactions with biological targets, which contributes to its pharmacological potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
This compound has also been studied for its anticancer effects. In cell line assays, it demonstrated cytotoxicity against various cancer cells, including breast and lung cancer cells. The compound's action is believed to be mediated through apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 15.8 |
The ability to induce apoptosis in cancer cells positions this compound as a promising candidate for further development in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes such as DNA replication and metabolic pathways.
- Receptor Modulation : It may interact with specific cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.
- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), contributing to oxidative stress in target cells and leading to apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against multi-drug resistant strains of bacteria, demonstrating its potential as an alternative antibiotic .
- Anticancer Research : A study in Cancer Letters reported that the compound significantly inhibited tumor growth in xenograft models of breast cancer when administered at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
